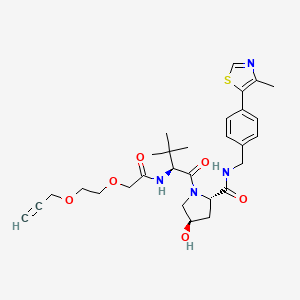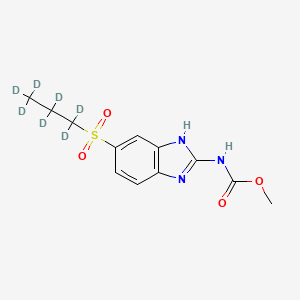
Albendazole sulfone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albendazole sulfone-d7 is a deuterium-labeled derivative of Albendazole sulfone. Albendazole sulfone itself is a metabolite of Albendazole, a broad-spectrum anthelmintic used to treat various parasitic infections. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Albendazole sulfone-d7 involves the deuteration of Albendazole sulfone. One common method includes the oxidation of Albendazole using hydrogen peroxide (H₂O₂) in the presence of water (H₂O) as a solvent. This reaction is carried out at room temperature, making it an environmentally friendly and operationally simple process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of deuterium oxide (D₂O) in place of regular water (H₂O) is a key step in the deuteration process .
Analyse Des Réactions Chimiques
Types of Reactions
Albendazole sulfone-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of Albendazole to Albendazole sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Potential reduction back to Albendazole or other intermediates under specific conditions.
Substitution: Possible substitution reactions involving the benzimidazole ring structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Solvents: Water (H₂O) or deuterium oxide (D₂O) for deuteration processes.
Catalysts: No specific catalysts are required for the oxidation process.
Major Products Formed
Albendazole sulfone: The primary product formed from the oxidation of Albendazole.
Deuterated Intermediates: Various deuterated intermediates may form during the synthesis of this compound.
Applications De Recherche Scientifique
Albendazole sulfone-d7 has a wide range of applications in scientific research:
Pharmacokinetic Studies: Used to track and quantify the distribution and metabolism of Albendazole in biological systems.
Drug Development: Helps in understanding the metabolic pathways and potential interactions of Albendazole and its metabolites.
Analytical Chemistry: Employed as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques
Biological Research: Used to study the effects of Albendazole and its metabolites on various parasites and pathogens.
Mécanisme D'action
Albendazole sulfone-d7, like Albendazole, exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the tegument and intestinal cells of the parasite, ultimately causing immobilization and death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Albendazole: The parent compound, used as a broad-spectrum anthelmintic.
Albendazole sulfoxide: Another metabolite of Albendazole with similar anthelmintic properties.
Ricobendazole: A metabolite of Albendazole with low bioavailability but effective anthelmintic activity.
Uniqueness of Albendazole sulfone-d7
This compound is unique due to its deuterium labeling, which provides several advantages in research applications:
Enhanced Tracking: Allows for precise quantification and tracking in pharmacokinetic studies.
Stable Isotope Labeling: Improves the accuracy of analytical techniques like HPLC and MS.
Research Versatility: Useful in various fields, including chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C12H15N3O4S |
|---|---|
Poids moléculaire |
304.38 g/mol |
Nom IUPAC |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |
Clé InChI |
CLSJYOLYMZNKJB-JOMZKNQJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
SMILES canonique |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

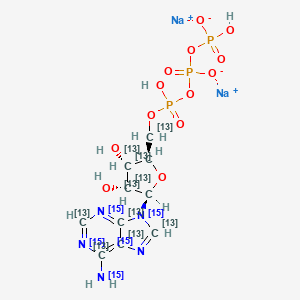
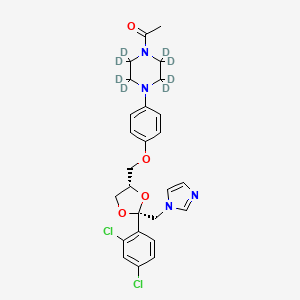
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
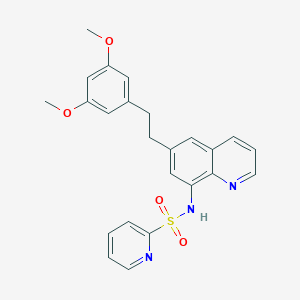
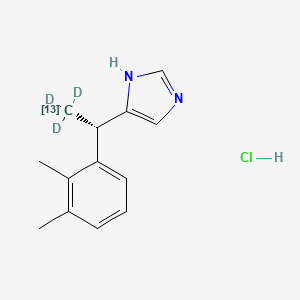

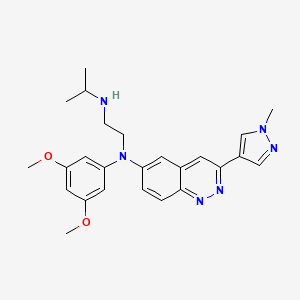

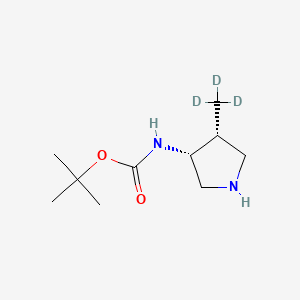
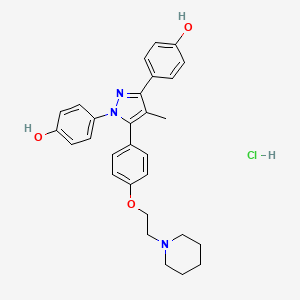
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
